molecular formula C11H14FNO3S B12175682 4-[(2-Fluorobenzyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide

4-[(2-Fluorobenzyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide

Katalognummer: B12175682
Molekulargewicht: 259.30 g/mol
InChI-Schlüssel: AYVCWTDSIFDZAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(2-Fluorobenzyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide is a chemical compound that belongs to the class of tetrahydrothiophenes. This compound is characterized by the presence of a fluorobenzyl group attached to an amino group, which is further connected to a tetrahydrothiophene ring with a hydroxyl group and a dioxide functionality. The unique structure of this compound makes it of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Fluorobenzyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide typically involves the following steps:

    Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur-containing reagent.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-fluorobenzyl chloride and an appropriate amine.

    Oxidation to Form the Dioxide: The final step involves the oxidation of the tetrahydrothiophene ring to introduce the dioxide functionality. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(2-Fluorobenzyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or sulfides.

    Substitution: Formation of substituted tetrahydrothiophenes.

Wissenschaftliche Forschungsanwendungen

4-[(2-Fluorobenzyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-[(2-Fluorobenzyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the tetrahydrothiophene ring can participate in redox reactions. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-[(2-Hydroxyethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide
  • 4-[(2-Furylmethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide

Uniqueness

4-[(2-Fluorobenzyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide is unique due to the presence of the fluorobenzyl group, which can impart distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding interactions compared to its non-fluorinated analogs.

Eigenschaften

Molekularformel

C11H14FNO3S

Molekulargewicht

259.30 g/mol

IUPAC-Name

4-[(2-fluorophenyl)methylamino]-1,1-dioxothiolan-3-ol

InChI

InChI=1S/C11H14FNO3S/c12-9-4-2-1-3-8(9)5-13-10-6-17(15,16)7-11(10)14/h1-4,10-11,13-14H,5-7H2

InChI-Schlüssel

AYVCWTDSIFDZAY-UHFFFAOYSA-N

Kanonische SMILES

C1C(C(CS1(=O)=O)O)NCC2=CC=CC=C2F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.